(3,5-Dichlorophenyl)(2-thienylsulfonyl)amine
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Overview
Description
(3,5-Dichlorophenyl)(2-thienylsulfonyl)amine is an organic compound that features both a dichlorophenyl group and a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)(2-thienylsulfonyl)amine typically involves the reaction of 3,5-dichloroaniline with 2-thiophenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as an acid scavenger. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichlorophenyl)(2-thienylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution on the dichlorophenyl group could yield various substituted phenyl derivatives.
Scientific Research Applications
(3,5-Dichlorophenyl)(2-thienylsulfonyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,5-Dichlorophenyl)(2-thienylsulfonyl)amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichlorophenyl)(2-thienyl)amine: Lacks the sulfonyl group, which may affect its reactivity and biological activity.
(3,5-Dichlorophenyl)(2-thienylsulfonyl)methane: Contains a methylene bridge, which can influence its chemical properties and applications.
Uniqueness
(3,5-Dichlorophenyl)(2-thienylsulfonyl)amine is unique due to the presence of both the dichlorophenyl and thienylsulfonyl groups. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the sulfonyl group can enhance the compound’s solubility and reactivity, making it more versatile in various applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S2/c11-7-4-8(12)6-9(5-7)13-17(14,15)10-2-1-3-16-10/h1-6,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYPHPNVYMPVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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